molecular formula C22H19ClN2O5 B4067716 6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

Cat. No.: B4067716
M. Wt: 426.8 g/mol
InChI Key: BXXCAKHUMACMBJ-UHFFFAOYSA-N
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Description

6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of various substituents through reactions such as halogenation, alkylation, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific pathways or diseases.

    Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-8-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
  • 6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-amino-8-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-3-5-27-21-15(23)6-12(7-19(21)26-4-2)20-13-8-17-18(29-11-28-17)9-16(13)30-22(25)14(20)10-24/h3,6-9,20H,1,4-5,11,25H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXCAKHUMACMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Cl)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 4
6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 5
6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Reactant of Route 6
6-AMINO-8-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

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